2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-
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Overview
Description
2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- is a chemical compound with the molecular formula C9H10N4S. It is known for its unique structure, which includes a pyrimidine ring substituted with a thiazole ring and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- typically involves the reaction of 2-aminopyrimidine with 2,4-dimethyl-5-thiazolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-methyl-
- 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-ethyl-
- 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-propyl-
Uniqueness
2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- is unique due to the presence of the phenyl group, which enhances its binding affinity to certain molecular targets compared to its methyl, ethyl, and propyl analogs. This structural feature contributes to its distinct chemical and biological properties.
Properties
CAS No. |
674333-60-9 |
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Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C15H14N4S/c1-10-14(20-11(2)17-10)13-8-9-16-15(19-13)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18,19) |
InChI Key |
CKJOPHUBYHDSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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